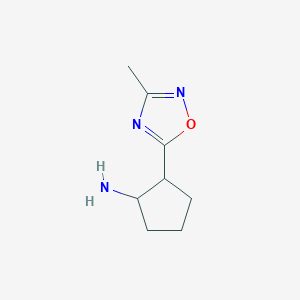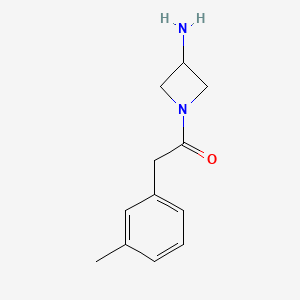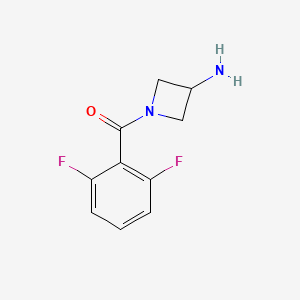
2-(2,5-Difluorophenyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular formula of “2-(2,5-Difluorophenyl)thiazolidine” is C9H9F2NS . The average mass is 201.236 Da and the monoisotopic mass is 201.042374 Da .
Chemical Reactions Analysis
Reactions involving 1,2-aminothiols are especially interesting because they are naturally present in proteins as N-terminal cysteine. The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .
Scientific Research Applications
Anti-Cancer Properties
Thiazolidinones, including “2-(2,5-Difluorophenyl)thiazolidine”, have been studied for their potential anti-cancer properties . They have shown promise in inhibiting the growth of cancer cells and could be further developed as potential cancer therapeutics .
Anti-Diabetic Effects
Thiazolidinones have been found to exhibit anti-diabetic properties . They could potentially be used in the development of new drugs for the treatment of diabetes .
Anti-Microbial Activity
Thiazolidinones have demonstrated a wide spectrum of biological properties, including anti-microbial activity . They could be used in the development of new anti-microbial agents .
Antiviral Properties
Thiazolidinones have shown potential antiviral properties . They could be used in the development of new antiviral drugs .
Anti-Inflammatory and Anticonvulsant Properties
Thiazolidinones have shown anti-inflammatory and anticonvulsant properties . They could potentially be used in the development of new anti-inflammatory and anticonvulsant drugs .
Neuroprotective Effects
Thiazolidinones have shown neuroprotective effects . They could potentially be used in the development of new neuroprotective drugs .
Antioxidant Activity
Thiazolidinones have demonstrated antioxidant activity . They could potentially be used in the development of new antioxidant drugs .
Development of New Therapeutic Agents
Thiazolidinone is considered an indispensable anchor for the development of new therapeutic agents . This five-member magic moiety possesses all types of biological activities .
Mechanism of Action
- Thiazolidines, in general, have diverse biological activities and are found in various biologically active compounds . However, for this specific compound, further research is needed to pinpoint its precise target.
Target of Action
Biochemical Pathways
Future Directions
properties
IUPAC Name |
2-(2,5-difluorophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NS/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKGWYLNRADUMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C(C=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)thiazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1468960.png)

![5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1468962.png)
![2-[(Cyclopentylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1468966.png)

![2-(3-hydroxyazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468968.png)

![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-ol](/img/structure/B1468970.png)




![(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1468979.png)
